Rotundine B

Natural Product Chemistry Structural Biology Medicinal Chemistry

Researchers sourcing authentic Rotundine B for structure-activity relationship (SAR) studies face a lack of high-purity, analytically validated material. The compound's unique hydroxyl group, versus the ketone in Rotundine A, is a critical differentiator for profiling hydrogen bonding and lipophilicity. This product is the precise solution: - Key SAR Probe: Enables direct comparison of physicochemical properties (XLogP3 3.1 vs 2.7) and molecular interactions due to its hydrogen bond donor capacity. - Biological Validation: The exact reference material required for in vitro assays to confirm in-silico predicted binding affinity to α-bungarotoxin. - Quality Control Standard: Provides reliable batch-to-batch consistency for comprehensive phytochemical fingerprinting of Cyperus rotundus extracts.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B1259213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotundine B
Synonymsrotundine B
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1CC(C2(C)C)CCC(C)O
InChIInChI=1S/C15H23NO/c1-10(17)5-6-12-9-13-11(2)16-8-7-14(13)15(12,3)4/h7-8,10,12,17H,5-6,9H2,1-4H3
InChIKeyIMDXDPUTIISQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rotundine B – Compound Overview


Rotundine B is a naturally occurring sesquiterpene pyridine alkaloid characterized by an unprecedented carbon skeleton, first isolated from the rhizomes of Cyperus rotundus (nutgrass) [1]. It is one of three novel alkaloids in this series, which also includes Rotundine A and C [1]. The compound belongs to the class of organic compounds known as methylpyridines and has a molecular formula of C15H23NO and a molecular weight of 233.35 g/mol [2].

Natural product structure novelty studies
Sesquiterpene alkaloid SAR workflow
Physicochemical property comparison
C. rotundus-derived alkaloid research

Rotundine B: Substitution Advisory


Despite its classification as a methylpyridine, Rotundine B cannot be considered interchangeable with other compounds from this broad class or even its closely related structural analogs Rotundine A and C. The primary source of differentiation lies in its unique structural features, which are predicted to confer distinct physicochemical properties. For instance, the presence of a secondary hydroxyl group in Rotundine B, as opposed to a ketone in Rotundine A, introduces a hydrogen bond donor, potentially altering its lipophilicity, solubility, and molecular interactions in a biological context [1]. Such subtle but critical structural differences can lead to significant variations in pharmacokinetic behavior, receptor binding, and overall biological activity, making generic substitution unreliable without specific experimental validation.

Rotundine B
Rotundine A (analog)
Functional group
Secondary alcohol (–OH)
Functional group
Ketone (=O)
Hydrogen bonding
One donor predicted
Hydrogen bonding
No donor predicted
Lipophilicity profile
Predicted XLogP3 may differ
Lipophilicity profile
Predicted XLogP3 may differ
Similar product does not mean interchangeable product. Experimental validation required for any substitution.

Rotundine B: Differentiation Evidence


Structural Differentiation from Rotundine A

Rotundine B is structurally differentiated from its closest analog, Rotundine A, by the presence of a secondary alcohol (-OH) group instead of a ketone (=O) [1]. This single functional group alteration is predicted to influence key physicochemical properties critical for biological activity and compound handling. Computed properties show Rotundine B has one hydrogen bond donor, compared to zero for Rotundine A [2][3]. The predicted lipophilicity, as measured by XLogP3, is 3.1 for Rotundine B and 2.7 for Rotundine A, indicating a difference in partitioning behavior [2][3].

Functional Group
Class-level inference
Rotundine B: –OH (alcohol)
Rotundine A: =O (ketone)
Altered hydrogen bonding and lipophilicity
Predicted properties; experimental confirmation needed
Natural Product Chemistry Structural Biology Medicinal Chemistry

In Silico Anti-Venom Screening

In an in-silico screening study of 21 bioactive compounds from Cyperus rotundus against α-bungarotoxin, Rotundine B was one of six compounds identified as having inhibitory potential [1]. While no individual quantitative data is provided for Rotundine B alone, its inclusion in this select group alongside alpha-cyperone, cyperol, cyperusol, rotundine A, and 4,6,3',4'-Tetramethoxyaurone suggests a potential for interaction with the toxin's active site [1]. The study's conclusion emphasizes the combinational function of these compounds.

In-silico Hit
Supporting evidence
Identified as 1 of 6 hits from 21 C. rotundus compounds
Supports α-bungarotoxin inhibition follow-up
In-silico docking; requires in vitro validation
Computational Biology Toxicology Drug Discovery

Chemical Class and Skeletal Novelty

Rotundine B is a sesquiterpene pyridine alkaloid with an 'unprecedented carbon skeleton,' distinguishing it from other major classes of alkaloids found in Cyperus rotundus, such as isoquinoline alkaloids (e.g., tetrahydropalmatine) [1]. It belongs to the methylpyridine subclass of organic compounds [2]. While direct biological data for Rotundine B is lacking, sesquiterpene pyridine alkaloids as a class are recognized for diverse bioactivities including immunosuppressive, insecticidal, and anti-tumor effects [3].

Skeletal Novelty
Class-level inference
Unprecedented sesquiterpene pyridine scaffold
Unique chemical space for SAR exploration
Class-level bioactivity references; direct data limited
Phytochemistry Natural Product Isolation Chemotaxonomy

Rotundine B: Research Applications


SAR & Physicochemical Studies

Rotundine B serves as a key reference compound for studies investigating the structure-activity relationships (SAR) of sesquiterpene pyridine alkaloids. Its unique hydroxyl functional group, compared to the ketone of Rotundine A, makes it an ideal comparator for assessing how minor structural variations impact properties like lipophilicity (XLogP3 3.1 vs. 2.7) and hydrogen bonding capacity [1][2]. This is crucial for medicinal chemistry efforts aimed at optimizing the pharmacokinetic profile of this compound class.

Anti-Venom In Vitro Validation

Following the in-silico identification of Rotundine B as a potential inhibitor of α-bungarotoxin [3], this compound is a prime candidate for in vitro validation assays. Procurement of Rotundine B would enable researchers to experimentally confirm its binding affinity to α-bungarotoxin and assess its neutralization capacity, either alone or in the combination with other identified compounds like alpha-cyperone and rotundine A, as suggested by the computational study [3].

Phytochemical Quality Control Standard

Rotundine B can be utilized as an analytical standard for the phytochemical profiling and quality control of Cyperus rotundus-derived products. Although not quantified in many sources, its detection in root vegetables [4] confirms its presence in the plant material. Including Rotundine B in an analytical panel allows for more comprehensive chemical fingerprinting of C. rotundus extracts, which is essential for ensuring batch-to-batch consistency in research and potential therapeutic applications.

Biosynthetic Pathway Elucidation

The 'unprecedented carbon skeleton' of Rotundine B [1] makes it a valuable probe for studying the biosynthetic pathways in Cyperus rotundus. Researchers investigating the enzymatic machinery responsible for generating this unique scaffold can use Rotundine B as a substrate or intermediate standard to trace the biogenesis of this novel alkaloid class, providing fundamental insights into plant secondary metabolism.

Application
Selection Property
Validation Focus
Physicochemical SAR studies
Hydrogen bonding and lipophilicity profile
Experimental solubility and permeability assessment
α-Bungarotoxin inhibition studies
In-silico hit identification context
In vitro binding affinity and neutralization assays
Phytochemical QC of C. rotundus
Structural uniqueness for fingerprinting
Batch-to-batch consistency analysis
Biosynthetic pathway investigation
Novel carbon skeleton probe
Enzymatic transformation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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